tetrafluorosuccinic anhydride chemical structure and properties
tetrafluorosuccinic anhydride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrafluorosuccinic anhydride (TFSA), with the IUPAC name 3,3,4,4-tetrafluorooxolane-2,5-dione, is a fluorinated cyclic anhydride that serves as a versatile building block in organic synthesis and materials science. The presence of four fluorine atoms significantly influences its chemical reactivity and the properties of the resulting products, making it a compound of interest for applications in polymer chemistry, bioconjugation, and drug development. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of tetrafluorosuccinic anhydride.
Chemical Structure and Identification
Tetrafluorosuccinic anhydride is a derivative of succinic anhydride with all four hydrogen atoms on the succinic backbone replaced by fluorine atoms.
| Identifier | Value |
| IUPAC Name | 3,3,4,4-tetrafluorooxolane-2,5-dione |
| Synonyms | Perfluorosuccinic anhydride |
| CAS Number | 699-30-9[1][2] |
| Molecular Formula | C4F4O3[1][3] |
| Molecular Weight | 172.03 g/mol [1][3] |
| SMILES String | FC1(F)C(=O)OC(=O)C1(F)F |
| InChI Key | ZLVLNNCBGQYRAB-UHFFFAOYSA-N |
Physical and Chemical Properties
The physical and chemical properties of tetrafluorosuccinic anhydride are summarized in the table below. The high electronegativity of the fluorine atoms significantly impacts its properties, leading to a high density and a relatively low boiling point for its molecular weight.
| Property | Value | Reference |
| Appearance | Colorless liquid | |
| Boiling Point | 54-56 °C | [2] |
| Density | 1.609 g/mL at 20 °C | [2] |
| Solubility | Soluble in many organic solvents. Reacts with water. |
Reactivity and Chemical Properties
Tetrafluorosuccinic anhydride is a highly reactive electrophile, susceptible to nucleophilic attack at the carbonyl carbons. This reactivity is the basis for its utility in various chemical transformations.
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Reaction with Nucleophiles: It readily reacts with alcohols, amines, and other nucleophiles to open the anhydride ring, forming the corresponding monoesters, amides, or other derivatives of tetrafluorosuccinic acid. This reactivity allows for its use as a reagent for the specific and reversible masking of amino groups in proteins.[4]
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Hydrolysis: It reacts with water to form tetrafluorosuccinic acid. Therefore, it should be handled under anhydrous conditions to prevent decomposition.
Experimental Protocols
Synthesis of Tetrafluorosuccinic Anhydride
A general and common method for the synthesis of cyclic anhydrides is the dehydration of the corresponding dicarboxylic acid. For tetrafluorosuccinic anhydride, this involves the dehydration of tetrafluorosuccinic acid. A strong dehydrating agent, such as phosphorus pentoxide (P4O10), is typically employed.
Reaction:
Figure 1: General synthesis of tetrafluorosuccinic anhydride.
Detailed Methodology:
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, place tetrafluorosuccinic acid.
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Addition of Dehydrating Agent: Add a stoichiometric excess of phosphorus pentoxide to the flask. The mixture should be thoroughly mixed.
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Reaction: Gently heat the mixture. The reaction is typically carried out under anhydrous conditions. The progress of the reaction can be monitored by the cessation of gas evolution or by spectroscopic methods.
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Isolation: The product, tetrafluorosuccinic anhydride, can be isolated by distillation from the reaction mixture.
Purification of Tetrafluorosuccinic Anhydride
The primary method for purifying tetrafluorosuccinic anhydride is distillation. Given its relatively low boiling point, standard distillation techniques are suitable.
Experimental Workflow:
Figure 2: Purification workflow for tetrafluorosuccinic anhydride.
Detailed Methodology:
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Apparatus Setup: Assemble a standard distillation apparatus. Ensure all glassware is dry to prevent hydrolysis of the anhydride.
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Distillation: Place the crude tetrafluorosuccinic anhydride in the distillation flask. Heat the flask gently in a heating mantle or oil bath.
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Fraction Collection: Collect the fraction that distills at the boiling point of tetrafluorosuccinic anhydride (54-56 °C).
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Storage: The purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Spectral Data
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¹H NMR: As the molecule contains no hydrogen atoms, a ¹H NMR spectrum will not show any signals for the compound itself.
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¹³C NMR: The spectrum is expected to show two signals: one for the carbonyl carbons and one for the fluorinated carbons. The carbonyl carbon signal will be in the typical anhydride region (around 160-170 ppm), and the fluorinated carbon signal will be significantly affected by the fluorine atoms, likely appearing at a lower field than non-fluorinated sp³ carbons and showing coupling to fluorine.
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¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single signal, as all four fluorine atoms are chemically equivalent. The chemical shift will be in the region characteristic of fluorines attached to an sp³ carbon adjacent to a carbonyl group.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of a cyclic anhydride. Two distinct C=O stretching bands are expected due to symmetric and asymmetric stretching modes, typically in the region of 1750-1850 cm⁻¹. Strong C-F stretching bands will also be present, usually in the 1000-1300 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 172. Fragmentation patterns would likely involve the loss of CO and CO₂ from the molecular ion.
Applications
The unique properties of tetrafluorosuccinic anhydride make it a valuable reagent in several fields.
Polymer Chemistry
Tetrafluorosuccinic anhydride can be used as a monomer or a modifying agent in the synthesis of fluorinated polymers. The incorporation of fluorine can enhance the thermal stability, chemical resistance, and hydrophobicity of the resulting polymers.
Bioconjugation and Drug Development
The high reactivity of tetrafluorosuccinic anhydride towards nucleophiles, particularly amines, makes it a useful tool in bioconjugation. It can be used to link molecules to proteins or other biomolecules.[4] This reactivity is also relevant in drug development for modifying the properties of drug candidates or for use as a crosslinking agent in drug delivery systems.[5][6]
Logical Relationship in Bioconjugation:
Figure 3: Role of TFSA in bioconjugation.
Safety and Handling
Tetrafluorosuccinic anhydride is a reactive and corrosive chemical and should be handled with appropriate safety precautions.
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Hazards: It is corrosive and can cause severe skin and eye damage. It is also harmful if inhaled.
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Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry, and well-ventilated area away from water and other nucleophiles. Keep the container tightly closed under an inert atmosphere.
Conclusion
Tetrafluorosuccinic anhydride is a valuable fluorinated building block with a unique combination of reactivity and the ability to impart desirable properties to other molecules. Its applications in polymer science and bioconjugation highlight its potential for the development of advanced materials and therapeutics. Proper handling and storage procedures are essential when working with this reactive compound. Further research into its applications is likely to uncover new and innovative uses for this versatile chemical.
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. [Tetrafluorosuccinic anhydride, a new reagent for the specific and reversible masking of amino groups in proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-linked hyaluronic acid hydrogel films: new biomaterials for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
